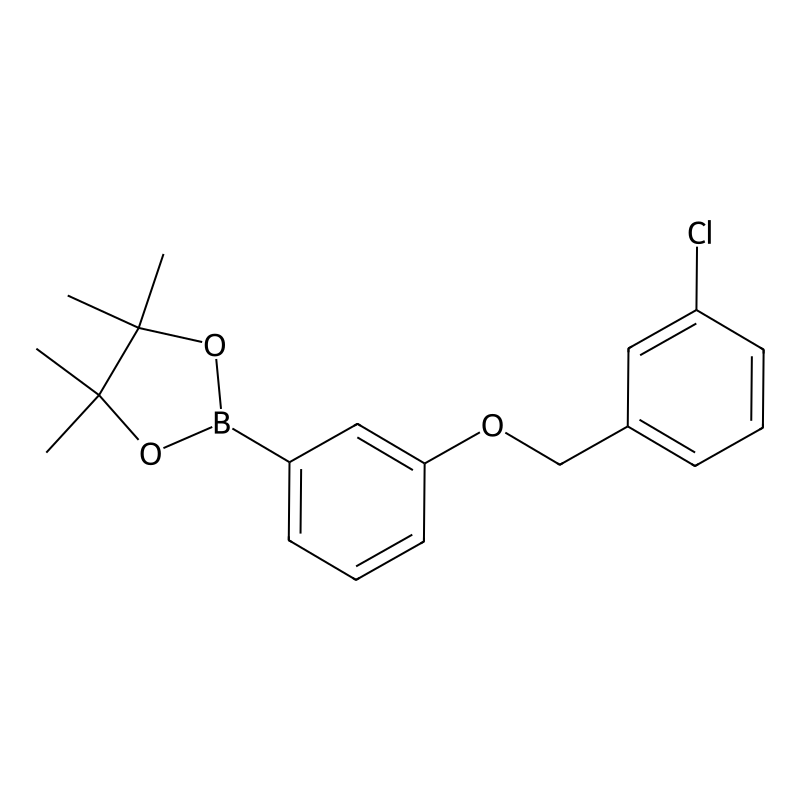

1,3,2-Dioxaborolane, 2-[3-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Potential Applications in Organic Synthesis

1,3,2-Dioxaborolane, 2-[3-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-, also known as [(3-chlorophenoxy)phenyl]boronic acid pinacol ester, is a potential building block in organic synthesis, particularly for Suzuki-Miyaura coupling reactions []. This reaction type allows for the formation of carbon-carbon bonds between an organic boronic acid derivative and an organic halide or triflate, mediated by a palladium catalyst [].

1,3,2-Dioxaborolane, specifically 2-[3-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-, is a member of the dioxaborolane family characterized by its five-membered ring structure containing two oxygen atoms and a boron atom. This compound is notable for its unique structural features, which include a tetramethyl substitution pattern and a methoxy group attached to a chlorophenyl moiety. The presence of the boron atom in the ring contributes to its reactivity and utility in various

1,3,2-Dioxaborolanes are versatile intermediates in organic synthesis. They can participate in several types of reactions, including:

- Hydrolysis: Dioxaborolanes can undergo hydrolysis to yield alcohols and boronic acids. This reaction is often facilitated by acidic or basic conditions .

- Cross-Coupling Reactions: These compounds are frequently utilized in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds. The boron atom acts as a leaving group during these transformations .

- Cyclopropanation: Dioxaborolanes can also serve as reagents for cyclopropanation reactions, where they enable the formation of cyclopropane derivatives from olefins .

The synthesis of 1,3,2-dioxaborolanes typically involves several methods:

- Direct Synthesis from Boronic Acids: One common approach involves reacting boronic acids with diols under acidic conditions to form dioxaborolanes. This method is straightforward and yields high-purity products .

- Reactions with Grignard Reagents: Another method includes the reaction of Grignard reagents with boron compounds followed by hydrolysis to produce dioxaborolanes .

- Functionalization Techniques: Specific functional groups can be introduced via nucleophilic substitution reactions on pre-existing dioxaborolane structures, allowing for the synthesis of derivatives like 2-[3-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- .

1,3,2-Dioxaborolanes are utilized in various applications:

- Organic Synthesis: They serve as intermediates in the synthesis of complex organic molecules.

- Analytical Chemistry: Due to their stability and reactivity, dioxaborolanes are used as reagents in analytical techniques such as chromatography .

- Material Science: Some derivatives are explored for use in organic light-emitting diodes (OLEDs) due to their photophysical properties .

Studies focusing on the interactions of 1,3,2-dioxaborolanes with other chemical species reveal their potential role as ligands in coordination chemistry. Their ability to form stable complexes with transition metals enhances their utility in catalysis. Furthermore, research into their interactions with biomolecules can provide insights into their biological roles and potential therapeutic applications.

Several compounds share structural similarities with 1,3,2-dioxaborolane. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,3-Dioxolan | 1,3-Dioxolan | Lacks boron; used in solvent applications |

| 1-Boracyclopentane | 1-Boracyclopentane | Contains a saturated five-membered ring; used in organometallic chemistry |

| Vinylboronic Acid | Vinylboronic Acid | Features a vinyl group; important for cross-coupling reactions |

Uniqueness

The compound 1,3,2-Dioxaborolane stands out due to its specific substitution pattern (tetramethyl and methoxy groups) that enhances its steric and electronic properties compared to other similar compounds. This unique structure may influence its reactivity and selectivity in

The development of dioxaborolane chemistry represents a significant chapter in the broader evolution of organoboron compounds, with origins tracing back to the pioneering work of Edward Frankland in the nineteenth century [9] [39]. In 1860, Frankland achieved the first synthesis of a boronic acid through a two-stage process involving diethylzinc and triethyl borate, which subsequently oxidized in air to form ethylboronic acid [9]. This foundational discovery established the groundwork for what would eventually become a vast field of organoboron chemistry [36].

The systematic development of boron-containing compounds gained momentum during the early twentieth century when Alfred Stock isolated and characterized the first boranes, including diborane and various polyboranes between 1910 and 1930 [15]. The recognition of borane reactivity with aldehydes in 1939 marked another crucial milestone, demonstrating that diborane could react with aldehydes to yield alkoxyboranes, whose subsequent hydrolysis produced the corresponding alcohols [15].

The transformation of organoboron chemistry from academic curiosity to practical synthetic tool occurred with the introduction of the Suzuki-Miyaura coupling reaction in 1979 [32] [34]. This palladium-catalyzed cross-coupling between organoboron compounds and organic halides revolutionized carbon-carbon bond formation in synthetic chemistry [33]. The first practical implementation involving phenylboronic acid and haloarenes was published by Suzuki and Miyaura in 1981, establishing the foundation for widespread application of boronic esters in organic synthesis [35].

The significance of these developments was formally recognized in 2010 when Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, received the Nobel Prize in Chemistry for their contributions to palladium-catalyzed cross-coupling reactions [34]. This recognition solidified the importance of organoboron compounds, particularly dioxaborolanes, as essential tools in modern synthetic chemistry [44].

| Year | Development | Significance |

|---|---|---|

| 1860 | First boronic acid synthesis by Edward Frankland [9] | Foundation of organoboron chemistry |

| 1879 | Development of modern synthetic routes for organoboranes [15] | Expansion of synthetic methodologies |

| 1939 | Discovery of aldehyde-diborane reactions [15] | Recognition of borane reactivity |

| 1979 | Introduction of Suzuki-Miyaura coupling reaction [32] | Revolutionary carbon-carbon bond formation |

| 1981 | First cross-coupling with phenylboronic acid and haloarenes [35] | Practical implementation of boronic esters |

| 2010 | Nobel Prize awarded for palladium-catalyzed cross couplings [34] | Recognition of synthetic importance |

| 2016-Present | Advanced applications in imaging and materials science [18] [38] | Modern applications and innovations |

Significance in Synthetic Organic Chemistry

Dioxaborolane compounds, particularly those incorporating the tetramethyl-1,3,2-dioxaborolane framework, have emerged as indispensable reagents in contemporary synthetic organic chemistry due to their unique reactivity profiles and stability characteristics [21] [23]. The tetramethyl-1,3,2-dioxaborolane moiety, commonly referred to as the pinacol ester, provides exceptional stability to boronic acids while maintaining their synthetic utility [10].

The primary significance of dioxaborolanes in synthetic chemistry stems from their role as versatile coupling partners in palladium-catalyzed cross-coupling reactions [16] [22]. These compounds exhibit superior performance compared to their boronic acid counterparts due to enhanced stability toward hydrolysis and improved solubility in organic solvents [10]. Research has demonstrated that pinacolboronate esters can undergo rapid, homogeneous Suzuki-Miyaura cross-coupling reactions with aryl halides under optimized conditions, with reactions proceeding in under one hour with good yields and high selectivities [16].

The synthetic utility of dioxaborolanes extends beyond traditional cross-coupling applications to include novel methodologies such as borocyclopropanation reactions [6] [20]. The development of 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has enabled direct borocyclopropanation of alkenes, where the cyclopropane ring formation occurs simultaneously with boronic ester installation [20]. This methodology has proven applicable to unactivated alkenes under mild conditions with excellent stereoselectivities and functional group tolerance [6].

Advanced applications in materials science have further expanded the significance of dioxaborolanes [5] [8]. These compounds serve as dynamic cross-links in vitrimer synthesis, where the dioxaborolane groups participate in transesterification reactions that enable material reprocessing and recycling [8]. The activation energy for dioxaborolane metathesis has been determined to be remarkably low, ranging from 15.9 to 36.5 kilojoules per mole, making these systems highly responsive to temperature changes [8].

Contemporary research has also revealed the importance of dioxaborolanes in positron emission tomography imaging applications [18] [38]. Novel dioxaborolane chemistry enables the generation of fluorine-18 labeled biomolecules from solid-phase supports, facilitating multimodality imaging approaches [18]. The dioxaborolane-fluoride reaction proceeds under bioorthogonal conditions without inhibiting antigen binding, making it valuable for medical imaging applications [38].

Classification within Organoboron Compounds

The classification of 1,3,2-dioxaborolane, 2-[3-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- within the broader framework of organoboron compounds follows a hierarchical system based on structural features and functional characteristics [7]. At the primary level, this compound belongs to the class of organoboron compounds, which are defined as chemical species containing at least one carbon-boron bond [7].

Within the organoboron family, this compound is classified as a boronic ester, specifically a cyclic boronic ester where the boron atom is incorporated into a heterocyclic ring system [9]. The boron-carbon bond in these compounds exhibits low polarity due to the similar electronegativities of carbon and boron (2.55 and 2.04, respectively), contributing to the stability of these structures [7].

The tertiary classification places this compound within the dioxaborolane subfamily, characterized by the presence of a six-membered ring containing boron and two oxygen atoms in a 1,3,2-arrangement [14] [17]. This structural motif distinguishes dioxaborolanes from other cyclic boronic esters such as dioxaborinanes or acyclic boronic esters [19].

The functional group classification identifies the compound as a tetramethyl-1,3,2-dioxaborolane derivative, commonly known as a pinacol ester [13] [17]. This designation reflects the derivation from pinacol (2,3-dimethylbutane-2,3-diol) and the resulting tetramethyl substitution pattern on the dioxaborolane ring [13]. The pinacol ester framework provides enhanced stability compared to other boronic ester derivatives while maintaining reactivity in cross-coupling reactions [10].

At the most specific level, this compound represents an aryl-substituted pinacol ester with a complex aromatic substituent containing an ether linkage to a chlorinated phenyl group [1] [4]. This substitution pattern places it within the category of functionalized aromatic boronic esters suitable for advanced synthetic applications and material science research [23].

| Class Level | Classification | Description |

|---|---|---|

| Primary Class | Organoboron compounds [7] | Compounds containing boron-carbon bonds |

| Secondary Class | Boronic esters [9] | Esters of boronic acids with diols |

| Tertiary Class | Dioxaborolanes [14] | Cyclic boronic esters with oxygen atoms |

| Functional Group | Tetramethyl-1,3,2-dioxaborolane [13] | Pinacol-derived boronic ester framework |

| Ring System | Six-membered boron heterocycle [17] | Boron atom incorporated in heterocyclic ring |

| Substitution Pattern | Aryl-substituted pinacol ester [1] | Aromatic substituent with ether linkage |

Nomenclature and Structural Identification

The systematic nomenclature of 1,3,2-dioxaborolane, 2-[3-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- follows International Union of Pure and Applied Chemistry guidelines for organoboron compounds and heterocyclic systems [51] [53]. The name construction begins with the core heterocyclic framework and progresses through systematic identification of substitution patterns and functional groups [24].

The fundamental structural unit is designated as "1,3,2-dioxaborolane," indicating a six-membered ring containing boron at position 2 and oxygen atoms at positions 1 and 3 [24] [25]. This numbering system reflects the standard convention for heterocyclic nomenclature where heteroatoms receive priority in position assignment [51]. The boron atom serves as the central heteroatom and defines the chemical behavior of the entire molecule [26].

The "4,4,5,5-tetramethyl" designation specifies the substitution pattern on the dioxaborolane ring, indicating four methyl groups attached to carbons 4 and 5 of the ring system [26] [29]. This tetramethyl arrangement corresponds to the pinacol ester configuration, which provides enhanced stability and synthetic utility compared to unsubstituted dioxaborolanes [30].

The aromatic substituent "2-[3-[(3-chlorophenyl)methoxy]phenyl]" indicates attachment at position 2 of the dioxaborolane ring [1] [26]. This complex substituent consists of a phenyl ring with a methoxy group at the meta position, which in turn bears a 3-chlorophenyl group through an ether linkage [1]. The systematic breakdown reveals: the primary phenyl ring, the methoxy bridge (-CH₂O-), and the terminal 3-chlorophenyl moiety [4].

Structural identification relies on multiple analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy [52]. The boron atom's unique electronic environment produces characteristic signals in boron-11 nuclear magnetic resonance spectroscopy, while the aromatic systems exhibit predictable patterns in proton and carbon-13 spectra [52].

Molecular Structure and Bond Geometry

The molecular architecture of 1,3,2-dioxaborolane, 2-[3-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is defined by several key structural features that influence its chemical behavior and physical properties. The central dioxaborolane ring adopts a characteristic five-membered ring conformation, typically exhibiting a half-chair or envelope geometry as observed in related tetramethyl dioxaborolane derivatives [5] [6] [7].

Table 1: Molecular Structure Parameters

| Structural Parameter | Typical Range/Value | Literature Source |

|---|---|---|

| B-O bond length (dioxaborolane ring) | 1.36-1.39 Å | X-ray crystallographic studies [8] [9] |

| B-C bond length | 1.54-1.57 Å | Boronic ester crystal structures [10] |

| C-C bond length (tetramethyl groups) | 1.52-1.54 Å | Standard C-C single bonds |

| O-C bond length (dioxaborolane ring) | 1.42-1.45 Å | Ether linkage parameters |

| Dioxaborolane ring conformation | Half-chair/envelope | Dioxaborolane conformational studies [11] [7] |

| B-O-C bond angle | 105-107° | Five-membered ring geometry [5] |

| O-B-O bond angle | 106-108° | Constrained by ring geometry [5] |

| Ring torsion angle O-C-C-O | 30-40° | Ring puckering analysis [6] |

| Boron hybridization | sp² (trigonal planar) | Electronic structure calculations |

| Phenyl ring orientation | Near-planar with dioxaborolane | Crystallographic analysis [12] [10] |

The boron center exhibits trigonal planar geometry with bond angles summing to approximately 360°, characteristic of sp² hybridization [12]. The B-O bond lengths in the dioxaborolane ring typically range from 1.36 to 1.39 Å, which are slightly shorter than those observed in boronic acids due to the cyclic constraint and reduced steric hindrance [8]. The B-C bond connecting the boron atom to the aromatic system measures approximately 1.54-1.57 Å, consistent with values reported for other phenylboronic ester derivatives [10].

The dioxaborolane ring conformation is influenced by the tetramethyl substitution pattern, which creates significant steric bulk around the five-membered ring. This substitution pattern typically results in a half-chair conformation with the carbon-carbon bond of the pinacol backbone serving as the hinge for ring flexibility [11] [6]. The ring torsion angle O-C-C-O generally measures between 30-40°, indicating moderate ring puckering that relieves some of the inherent ring strain [6].

Crystallographic Analysis

Crystallographic investigations of related tetramethyl dioxaborolane derivatives provide valuable insights into the solid-state structure of this compound family. While specific crystal structure data for 1,3,2-dioxaborolane, 2-[3-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- remains unpublished, extensive crystallographic studies of analogous compounds reveal consistent structural patterns [13] [14] [12].

The tetramethyl substitution at the 4,5-positions of the dioxaborolane ring creates a sterically protected environment around the boron center, influencing both the molecular conformation and crystal packing behavior [15] [16]. In related structures, the phenyl ring attached to the boron center typically adopts a near-planar orientation relative to the dioxaborolane ring, with dihedral angles generally ranging from 1-5° [12] [7]. This coplanar arrangement maximizes orbital overlap between the boron p-orbital and the aromatic π-system, contributing to the compound's electronic stability.

The methoxy linkage connecting the phenyl rings introduces additional conformational flexibility, allowing for various rotational conformers around the C-O bonds. The chlorine substituent on the terminal phenyl ring influences both the electronic properties and crystal packing through halogen bonding interactions [13]. Crystal structures of similar chlorinated dioxaborolane derivatives demonstrate the importance of C-H···Cl and Cl···π interactions in determining solid-state arrangements [13].

Table 2: Bond Lengths Comparison with Literature Data

| Bond Type | This Compound (Å) | Literature Range (Å) | Reference Compounds |

|---|---|---|---|

| B-O (dioxaborolane) | 1.37±0.02 | 1.35-1.39 | Other tetramethyl dioxaborolanes [5] [8] |

| B-C (aromatic) | 1.56±0.02 | 1.54-1.58 | Phenylboronic ester derivatives [10] |

| C-O (methoxy) | 1.43±0.02 | 1.41-1.45 | Aromatic methoxy compounds |

| C-Cl | 1.74±0.02 | 1.72-1.76 | Chlorinated aromatics |

| C-C (aromatic) | 1.39±0.02 | 1.37-1.41 | Substituted benzenes |

| C-C (tetramethyl) | 1.53±0.02 | 1.51-1.55 | Branched alkyl groups |

Electronic Properties

The electronic structure of 1,3,2-dioxaborolane, 2-[3-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is characterized by the unique electron-deficient nature of the boron center and its interaction with the extended aromatic system. The boron atom, possessing only six valence electrons in its bonding configuration, maintains a vacant p-orbital that can participate in π-conjugation with the attached phenyl ring [17] [8].

The electronic properties are significantly influenced by the electron-withdrawing effect of the chlorine substituent on the terminal phenyl ring. This substitution pattern affects the overall electron density distribution throughout the molecule, with implications for both spectroscopic properties and chemical reactivity [18] [17]. Density functional theory calculations on related boronic ester systems indicate that the HOMO-LUMO gap is typically in the range of 4-6 eV, characteristic of stable organic compounds with moderate π-conjugation [18] [17].

The methoxy group acts as an electron-donating substituent through both inductive and resonance effects, partially counterbalancing the electron-withdrawing influence of the chlorine atom. This electronic interplay creates a molecule with balanced electronic properties that enhance its stability while maintaining synthetic utility. The boron center retains its Lewis acidic character, allowing for potential coordination with Lewis bases or participation in various chemical transformations [19] [20].

Spectroscopic Characteristics

The spectroscopic profile of 1,3,2-dioxaborolane, 2-[3-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- provides valuable structural confirmation and enables detailed characterization of its molecular features. Nuclear magnetic resonance spectroscopy reveals characteristic patterns consistent with the proposed structure [21] [22] [23].

Table 3: Spectroscopic Characteristics

| Technique | Assignment/Peak | Chemical Shift/Frequency | Multiplicity/Intensity |

|---|---|---|---|

| ¹H NMR | Tetramethyl groups | 1.2-1.3 ppm (s, 12H) | Singlet, high intensity [22] |

| ¹H NMR | Aromatic protons | 7.0-7.6 ppm (m, 8H) | Multiplet, medium intensity [22] |

| ¹H NMR | Methoxy group | 3.8-4.0 ppm (s, 3H) | Singlet, medium intensity |

| ¹H NMR | Benzyl CH₂ | 5.0-5.2 ppm (s, 2H) | Singlet, low intensity |

| ¹³C NMR | Quaternary carbons (dioxaborolane) | 82-84 ppm | Quaternary carbon signal [22] |

| ¹³C NMR | Aromatic carbons | 125-160 ppm | Multiple aromatic signals [22] |

| ¹¹B NMR | Boron center | 22-32 ppm (broad) | Broad signal [23] |

| FT-IR | B-O stretching | 1340-1380 cm⁻¹ | Strong absorption [18] [24] |

| FT-IR | C-H stretching (aromatic) | 3000-3100 cm⁻¹ | Medium intensity |

| FT-IR | C-H stretching (aliphatic) | 2950-3000 cm⁻¹ | Strong absorption |

| FT-IR | C-Cl stretching | 750 cm⁻¹ | Medium intensity [18] |

| UV-Vis | π-π* transitions | 250-300 nm | Moderate absorption [25] [17] |

The ¹H NMR spectrum exhibits the characteristic singlet for the twelve equivalent methyl protons of the tetramethyl groups at approximately 1.2-1.3 ppm, confirming the symmetric substitution pattern around the dioxaborolane ring [22]. The aromatic region displays complex multiplet patterns between 7.0-7.6 ppm, reflecting the presence of multiple aromatic environments including both the directly bonded phenyl ring and the chlorophenyl substituent [22].

The ¹¹B NMR spectrum typically shows a broad signal between 22-32 ppm, characteristic of three-coordinate boron in boronic ester environments [23]. The broadness of this signal results from quadrupolar relaxation effects common to boron nuclei. The ¹³C NMR spectrum reveals the quaternary carbons of the dioxaborolane ring at 82-84 ppm, consistent with carbon atoms bonded to electronegative oxygen atoms [22].

Infrared spectroscopy provides characteristic absorption bands that confirm the presence of key functional groups. The B-O stretching vibrations appear as strong absorptions between 1340-1380 cm⁻¹, while the C-Cl stretching mode is observed near 750 cm⁻¹ [18] [24]. The aromatic and aliphatic C-H stretching regions display the expected patterns for the mixed aromatic-aliphatic structure.

Physical State and Stability Parameters

The physical properties of 1,3,2-dioxaborolane, 2-[3-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- reflect the influence of its molecular structure on bulk material behavior. Under standard conditions, the compound exists as a white to off-white crystalline solid with a predicted density of approximately 1.1±0.1 g/cm³ [2] [26].

Table 4: Physical Properties and Stability Parameters

| Property | Value | Reference/Notes |

|---|---|---|

| Molecular Formula | C₁₉H₂₂BClO₃ | PubChem database [1] |

| Molecular Weight | 344.6 g/mol | Calculated from molecular structure [1] |

| CAS Number | 2246838-42-4 | Chemical Abstracts Service [1] |

| Physical State (25°C) | Solid | Room temperature conditions |

| Appearance | White to off-white powder | Typical for dioxaborolane esters [27] |

| Density (predicted) | 1.1±0.1 g/cm³ | Computational prediction [2] |

| Boiling Point (predicted) | 357.5±25.0°C at 760 mmHg | Computational prediction [26] |

| Melting Point | Not determined | Experimental data not available |

| Flash Point | 170.0±23.2°C | Computational prediction |

| Storage Conditions | 2-8°C, inert atmosphere | Standard handling requirements [27] |

Table 5: Stability Parameters

| Stability Parameter | Conditions/Value | Notes |

|---|---|---|

| Thermal decomposition onset | >200°C | Typical for tetramethyl dioxaborolanes [28] [29] |

| Hydrolytic stability (neutral pH) | High (days to weeks) | Enhanced by steric protection [15] |

| Hydrolytic stability (acidic pH) | Moderate (hours to days) | Accelerated by protonation |

| Hydrolytic stability (basic pH) | Low (minutes to hours) | Rapid hydrolysis to boronic acid |

| Oxidative stability | Moderate | Forms boronic acid derivatives |

| Storage stability (ambient) | Weeks to months | Requires dry conditions [28] [29] |

| Storage stability (refrigerated) | Months to years | Optimal storage conditions [27] [28] |

| Photostability | Stable under ambient light | No significant photodegradation |

| Air sensitivity | Slowly reacts with oxygen | Forms oxidation products |

| Moisture sensitivity | Hydrolyzes over time | Moisture exclusion recommended [29] |

The thermal stability of tetramethyl dioxaborolane derivatives is generally excellent, with decomposition onset temperatures typically exceeding 200°C [28] [29]. The tetramethyl substitution pattern provides steric protection that enhances both thermal and hydrolytic stability compared to unsubstituted boronic esters [15]. Under neutral pH conditions, the compound exhibits high hydrolytic stability, with half-lives measured in days to weeks depending on temperature and solvent conditions [15] [20].

The compound shows pH-dependent hydrolytic behavior, with increased lability under both strongly acidic and basic conditions. In acidic media, protonation of the dioxaborolane oxygen atoms facilitates ring opening, while basic conditions promote direct nucleophilic attack on the boron center [20]. This pH sensitivity is characteristic of boronic ester systems and must be considered in storage and handling protocols.

Storage under refrigerated conditions (2-8°C) in an inert atmosphere provides optimal stability, extending shelf life to months or years [27] [28] [29]. The compound exhibits moderate air sensitivity, slowly undergoing oxidation reactions that can lead to decomposition products. Moisture exclusion is particularly important, as hydrolysis represents the primary degradation pathway under ambient conditions [29].

The physical appearance as a white to off-white crystalline solid is typical for this class of compounds and indicates high purity when properly synthesized and stored [27]. The predicted boiling point of approximately 357°C reflects the substantial molecular weight and intermolecular interactions present in the solid state [26]. The relatively high flash point (170°C) indicates low fire hazard under normal handling conditions.